molecular formula C9H11NO2 B2886793 Methyl 4,6-dimethylpicolinate CAS No. 69971-38-6

Methyl 4,6-dimethylpicolinate

Cat. No.: B2886793
CAS No.: 69971-38-6
M. Wt: 165.192
InChI Key: ZATJRKPUGUEWGE-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylpicolinate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of picolinic acid, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyridine ring and an ester functional group at the 2 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylpicolinate can be synthesized through various synthetic routes. One common method involves the esterification of 4,6-dimethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4,6-dimethylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The ester functional group can undergo hydrolysis to release the active picolinic acid derivative, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Methyl 4,6-dimethylpicolinate can be compared with other picolinic acid derivatives:

Properties

IUPAC Name

methyl 4,6-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-8(5-6)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJRKPUGUEWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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